Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate
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Description
Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.315. The purity is usually 95%.
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Scientific Research Applications
Synthesis of β-and γ-lactams
1-Carbamoyl-1-methylcyclohexa-2,5-dienes were found to produce corresponding delocalised radicals that underwent cyclisations to form moderate yields of N-benzyl-azetidin-2-ones and N-benzyl-pyrrolidin-2-ones, showcasing its role in the synthesis of lactams with potential pharmacological applications (Bella, Jackson, & Walton, 2004).
Inhibition of Mycolic Acid Biosynthesis
(Z)-Tetracos-5-enoic acid, key in the biosynthesis of mycobacterial mycolic acids, when substituted with its cyclopropene analogue (a similar structure to Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate), acted as an inhibitor of mycolic acid biosynthesis. This highlights its potential application in targeting bacterial cell wall synthesis and combating mycobacterial infections (Hartmann et al., 1994).
Synthesis of Novel Chiral Butanoate Esters
Exploration into ester derivatives of biologically active alcohols for insect pest control revealed the synthesis of all existing stereoisomers of ethyl N-{2-[4-(2-butanoyloxycyclohexyl)methyl]phenoxy}ethyl carbamate. These findings are important for the development of insect hormonogenic compounds, indicating the compound's role in environmentally friendly pest management solutions (Wimmer et al., 2007).
Bioactivation and Detoxification Studies
The metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), derived from the tobacco-specific nitrosamine NNK, undergoes enantiomeric processing which might be species-dependent. This research provides insights into the metabolic pathways of tobacco-specific carcinogens, which are crucial for understanding mechanisms underlying tobacco-related cancers and for developing potential therapeutic interventions (Hecht, Spratt, & Trushin, 2000).
Properties
IUPAC Name |
methyl 5-[(4-methylidenecyclohexyl)amino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-10-6-8-11(9-7-10)14-12(15)4-3-5-13(16)17-2/h11H,1,3-9H2,2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQMVOBTMBAFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)NC1CCC(=C)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.